molecular formula C18H13F3N4O4S B2480685 N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872621-00-6

N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2480685
CAS RN: 872621-00-6
M. Wt: 438.38
InChI Key: TZIJAVHOTDDHCS-UHFFFAOYSA-N
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Description

The synthesis and study of benzamide derivatives and related compounds, including oxadiazoles and nitrobenzylthio groups, have garnered interest due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are often explored for their anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For example, a series of substituted benzamides can be synthesized from acetic acid derivatives and substituted benzoyl chlorides, followed by various coupling and condensation reactions to introduce specific functional groups such as oxadiazole rings or nitro substituents (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, often through X-ray crystallography, provides detailed insights into the conformation and arrangement of atoms within a compound. This analysis is crucial for understanding the compound's reactivity and interaction with biological targets. The structural determination can reveal key features such as ring conformations, substituent orientations, and potential for hydrogen bonding or π-π stacking interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds like N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide may undergo various chemical reactions, including nucleophilic substitution, oxidative transformations, and reactions with electrophiles, depending on the functional groups present. These reactions can modify the compound's structure and enhance its biological activity or physicochemical properties (Argilagos et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and substituents. Studies on related compounds focus on optimizing these properties for better biological activity and formulation development. For instance, modifications to the molecular structure can affect solubility and stability, crucial for the compound's application as a drug (Li et al., 2008).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various derivatives of 1,3,4-oxadiazoles and nitrobenzyl compounds have been explored for their potential in creating novel materials and pharmaceuticals. For instance, research into the desulfurization reactions of certain nitrobenzyl compounds has led to the discovery of new pathways to 1,2,4-oxadiazole derivatives, highlighting the synthetic versatility of these groups (Argilagos et al., 1998).

Anticancer Properties

  • Some derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer activities. For example, a study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, showcasing the potential therapeutic applications of these compounds (Ravinaik et al., 2021).

Antimicrobial Applications

  • The development of novel compounds derived from 1,3,4-oxadiazol for antimicrobial purposes has been an area of interest. A study synthesizing novel compounds with piperazine carboxamides and (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl) substitutions demonstrated moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Luminescence Sensitization

  • Investigations into thiophenyl-derivatized nitrobenzoato ligands for sensitizing Eu(III) and Tb(III) luminescence have provided insights into the design of luminescent materials, where the nitrobenzoato component plays a crucial role in energy transfer processes (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

N-[[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O4S/c19-18(20,21)13-5-2-4-12(8-13)16(26)22-9-15-23-24-17(29-15)30-10-11-3-1-6-14(7-11)25(27)28/h1-8H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIJAVHOTDDHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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